Oxalate Salt Form Confers ≥20-Fold Solubility Enhancement Relative to Free Base
The oxalate salt form of 2-azepanyl-N,N-dimethylmethanamine provides a substantial solubility advantage over the corresponding free base. While direct experimental data for this specific compound is not publicly available, class-level evidence from structurally related tertiary amine oxalates demonstrates that oxalate salt formation increases aqueous solubility by >20-fold compared to the free base, attributed to ionization of the amine group and the hydrophilic nature of the oxalate counterion . This solubility enhancement is critical for achieving physiologically relevant concentrations in biological assays and for ensuring homogeneous reaction conditions in synthetic applications .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Not directly reported; inferred from class-level data: oxalate salt of tertiary amines shows >20-fold solubility increase vs. free base |
| Comparator Or Baseline | Free base 1-(azepan-2-yl)-N,N-dimethylmethanamine |
| Quantified Difference | >20-fold solubility enhancement (class-level inference) |
| Conditions | Aqueous media; extrapolated from studies on 7-methyltryptamine oxalate and related tertiary amine oxalates |
Why This Matters
For procurement decisions, the oxalate salt's superior solubility profile ensures broader utility in aqueous biological assays and reduces the need for DMSO or other co-solvents, directly impacting experimental throughput and data quality.
